BenchChemオンラインストアへようこそ!

6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Drug Discovery Bioactivity Screening Molecular Hybrids

This 6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one offers a distinct electronic profile for SAR programs, combining an electron-withdrawing chloro group on the coumarin with an electron-donating methoxy group on the oxadiazole phenyl ring. Unlike the commercially more common reciprocal isomer (CAS 892755-56-5), this specific substitution pattern is essential for complete SAR mapping, where chloro/methoxy positional swapping can alter antiproliferative potency by >10-fold. Ideal for kinase/enzyme inhibition screening and metabolic stability assays (1,2,4-oxadiazoles show ~2.3x longer microsomal half-lives vs. 1,3,4-analogs).

Molecular Formula C18H11ClN2O4
Molecular Weight 354.75
CAS No. 892756-32-0
Cat. No. B2426174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
CAS892756-32-0
Molecular FormulaC18H11ClN2O4
Molecular Weight354.75
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
InChIInChI=1S/C18H11ClN2O4/c1-23-13-5-2-10(3-6-13)16-20-17(25-21-16)14-9-11-8-12(19)4-7-15(11)24-18(14)22/h2-9H,1H3
InChIKeyQOYMCYUABXELTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (CAS 892756-32-0): A Coumarin-Oxadiazole Hybrid for Drug Discovery Screening


6-Chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic heterocyclic compound belonging to the class of coumarin-1,2,4-oxadiazole hybrids [1]. Its structure merges a 6-chloro-2H-chromen-2-one (coumarin) core with a 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl moiety. Molecular hybrids of this type are designed to leverage the complementary pharmacological properties of both scaffolds, including anticancer, antimicrobial, and enzyme inhibitory activities [1]. The compound is cataloged in bioactivity databases with reported activity at sub-micromolar concentrations against select biological targets [2].

Why Generic Substitution Fails for 6-Chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one


Coumarin-oxadiazole hybrids exhibit strong structure-activity relationship (SAR) dependence on both the coumarin C-6 substituent and the oxadiazole C-3 aryl group [1]. The specific combination of a 6-chloro electron-withdrawing group on the coumarin ring and a 4-methoxyphenyl electron-donating group on the oxadiazole ring creates a unique electronic and steric profile that cannot be replicated by close analogs such as 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one (CAS 892755-56-5, substituents swapped) or 6-chloro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one (CAS 892754-09-5, missing 4-methoxy group) [2]. SAR studies on related series demonstrate that reversing the chloro/methoxy pattern between the coumarin and oxadiazole rings can alter antiproliferative potency by more than 10-fold [1]. Substituting the 4-methoxyphenyl group with a non-substituted phenyl, 4-methylphenyl, or 4-chlorophenyl group is known to shift activity profiles across different cancer cell lines and enzyme targets [1].

Quantitative Differential Evidence for 6-Chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one


Sub-Micromolar Bioactivity Profile vs. Class-Average Potency Benchmark

The target compound has been classified in authoritative bioactivity databases with measured activity at ≤ 0.1 μM against certain protein targets [1]. This places it among the more potent members of the coumarin-oxadiazole hybrid class, where typical screening IC50 values for structurally analogous compounds range from 0.5 μM to >50 μM against cancer cell lines [2]. For direct context, a structurally related analog—6-chloro-3-(4-methoxyphenyl)coumarin (lacking the oxadiazole bridge)—exhibited anticancer activity with an IC50 of approximately 0.2 μM in HCT116 cells [3]. However, quantitative head-to-head data for this specific compound against its closest analogs (CAS 892755-56-5, CAS 892754-09-5, CAS 950283-22-4) are not publicly available.

Drug Discovery Bioactivity Screening Molecular Hybrids

Unique 6-Chloro / 4-Methoxyphenyl Substitution Pattern Not Available in Common Screening Libraries

This compound is distinguished from its closest commercially available structural isomer, 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one (CAS 892755-56-5), by a reciprocal halogen/methoxy substitution pattern . The target compound places chlorine at the coumarin C-6 position and methoxy on the oxadiazole phenyl ring; the isomer reverses this arrangement. In related coumarin SAR studies, moving chloro from the 6-position to the phenyl ring of a coupled heterocycle altered CYP450 isoform inhibition selectivity by >10-fold [1]. The specific 6-chloro substitution on the coumarin scaffold has been shown to increase binding affinity for CYP2A13 compared to 6-unsubstituted analogs [2]. This unique substitution pattern provides a distinct chemotype not represented by the isomer, enabling exploration of SAR space not accessible with the commercially prevalent analog.

Chemoinformatics Library Design SAR Exploration

1,2,4-Oxadiazole Regioisomer Advantage Over 1,3,4-Oxadiazole Coumarin Conjugates

This compound incorporates the 1,2,4-oxadiazole isomer, which offers distinct physicochemical and pharmacological properties compared to the more commonly studied 1,3,4-oxadiazole coumarin conjugates [1]. In head-to-head comparisons from the broader oxadiazole literature, 1,2,4-oxadiazoles demonstrate superior metabolic stability with microsomal half-lives averaging 2.3-fold longer than their 1,3,4-isomeric counterparts, and exhibit reduced susceptibility to aldehyde oxidase-mediated metabolism [2]. The 1,2,4-oxadiazole regioisomers also show a different hydrogen-bond acceptor geometry (N at position 2 vs. position 3), affecting target recognition profiles [1]. For coumarin conjugates specifically, 1,2,4-oxadiazole hybrids have demonstrated neuroprotective activity not observed in corresponding 1,3,4-oxadiazole analogs [3].

Medicinal Chemistry Heterocycle Design Bioisosterism

Optimal Research Application Scenarios for 6-Chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one


Focused Kinase or Enzyme Inhibitor Screening Libraries for Drug Discovery

Based on its sub-micromolar bioactivity classification in authoritative databases [1], this compound is best deployed as part of a focused screening set for kinase or enzyme inhibition campaigns. Its electronic profile—combining an electron-withdrawing chloro group on the coumarin and an electron-donating methoxy group on the oxadiazole phenyl ring—provides a distinct pharmacophore for hit identification. Procurement for this use case is justified when the screening collection requires 1,2,4-oxadiazole-coumarin hybrids with demonstrated potent bioactivity potential, differentiating it from the more prevalent but structurally distinct 1,3,4-oxadiazole analogs.

Structure-Activity Relationship (SAR) Expansion Around Coumarin C-6 and Oxadiazole C-3 Positions

This compound occupies a specific and underexplored substitution niche—6-chloro on coumarin paired with 4-methoxyphenyl on the 1,2,4-oxadiazole ring—that is not represented by the commercially more common reciprocal isomer (CAS 892755-56-5, 6-methoxy + 4-chlorophenyl) . SAR programs investigating the impact of halogen position and electronic effects on biological activity can use this compound as a key probe molecule. Existing SAR data on related series show that chloro/methoxy positional swapping can alter antiproliferative potency by >10-fold, making this compound essential for complete SAR mapping.

Metabolic Stability Profiling of 1,2,4-Oxadiazole-Containing Molecular Hybrids

The 1,2,4-oxadiazole regioisomer in this compound is associated with superior metabolic stability compared to the 1,3,4-oxadiazole class, with literature reports indicating approximately 2.3-fold longer microsomal half-lives [2]. For ADME/Tox profiling studies aimed at evaluating the developability of oxadiazole-containing leads, this compound serves as a representative 1,2,4-oxadiazole-coumarin hybrid for comparative metabolic stability assessments against 1,3,4-oxadiazole counterparts.

Quote Request

Request a Quote for 6-chloro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.